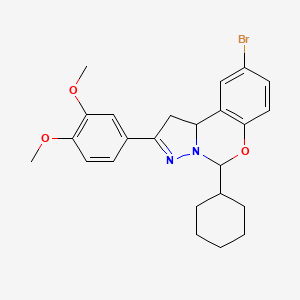![molecular formula C15H16Cl2N2OS B11991856 N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and pentanamide groups. One common method involves the reaction of 2,3-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Similar structure but with a naphtho[1,2-d]thiazole core.
N-(5-(3-(2,4-dichlorophenyl)acryloyl)-4-methyl-1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of a pentanamide chain.
Uniqueness
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is unique due to its specific combination of a thiazole ring, dichlorophenyl group, and pentanamide chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H16Cl2N2OS |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-3-7-13(20)19-15-18-9-11(21-15)8-10-5-4-6-12(16)14(10)17/h4-6,9H,2-3,7-8H2,1H3,(H,18,19,20) |
InChI Key |
GMLULPULUBNFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)

![2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991800.png)


![7,9-Dichloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991816.png)
![5-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991825.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}butanamide](/img/structure/B11991826.png)
![N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline](/img/structure/B11991833.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide](/img/structure/B11991846.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991857.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
